molecular formula C25H21FN2O4 B2402919 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 877779-28-7

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B2402919
CAS No.: 877779-28-7
M. Wt: 432.451
InChI Key: MRIHBBBHHCWANO-UHFFFAOYSA-N
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Description

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a pyrimidine-based compound featuring a 2-ethoxyphenoxy substituent at the pyrimidine ring and a 2-fluorophenyl methoxy group on the phenolic ring. This structure combines aromatic ether and halogenated phenyl moieties, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-2-30-22-9-5-6-10-23(22)32-24-14-27-16-28-25(24)19-12-11-18(13-21(19)29)31-15-17-7-3-4-8-20(17)26/h3-14,16,29H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIHBBBHHCWANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenoxy group: This step involves the reaction of the pyrimidine intermediate with 2-ethoxyphenol.

    Attachment of the fluorophenylmethoxy group: The final step involves the reaction of the intermediate with 2-fluorobenzyl alcohol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenol group, potentially forming quinones.

    Reduction: The compound can be reduced to alter the pyrimidine ring or other functional groups.

    Substitution: Halogenation or other substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors Reference
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol (Target) ~418.4 (calculated) ~4.2 6 7 -
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 445.5 5.1 6 7
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 431.5 4.7 6 7
2-[2-amino-5-(3,4-dichlorophenyl)methoxy]phenol () 437.3 5.3 5 6

Key Observations :

  • Halogen vs. Alkyl Substituents: The target compound’s 2-fluorophenyl group reduces LogP (a measure of lipophilicity) compared to the 4-methylphenyl analog (LogP 5.1 vs.
  • Positional Effects : The 2-fluorophenyl group (target) vs. 4-fluorophenyl () may alter steric interactions in target binding, as ortho-substituents introduce greater steric hindrance than para-substituents .

Key Observations :

  • Fluorophenyl Moieties : Fluorinated aromatic groups (as in the target compound and derivatives) correlate with enhanced anticancer activity, likely due to improved membrane penetration and metabolic stability .
  • Chlorophenyl vs.

Biological Activity

The compound 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its pharmacological implications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the ethoxy and fluorophenyl groups. The detailed synthetic route is essential for understanding how structural variations influence biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining the effectiveness of these compounds.

CompoundTarget BacteriaMIC (µg/mL)
2-Ethoxyphenoxy derivativeE. coli15
2-Ethoxyphenoxy derivativeS. aureus10

These findings suggest that modifications on the phenolic and pyrimidine rings can enhance antimicrobial potency.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Similar compounds have demonstrated significant inhibition of COX-1 and COX-2, which are crucial in mediating inflammation.

Antioxidant Properties

Antioxidant activity is another area where this compound may excel. Compounds containing phenolic structures are known to scavenge free radicals effectively. The antioxidant capacity can be quantified using assays such as DPPH or ABTS.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their antimicrobial activity against clinical isolates of bacteria. The compound exhibited promising results, particularly against multi-drug resistant strains, indicating its potential as a lead compound for further development .

Case Study 2: Inhibition of COX Enzymes

A study focused on the anti-inflammatory properties of phenolic compounds found that those with similar substituents to our target compound effectively inhibited COX-2 with IC50 values in the low micromolar range. This suggests that our compound may also possess significant anti-inflammatory properties .

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